4-Benzylmorpholine-2-carbaldehyde

Catalog No.
S955958
CAS No.
133243-99-9
M.F
C12H15NO2
M. Wt
205.257
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzylmorpholine-2-carbaldehyde

CAS Number

133243-99-9

Product Name

4-Benzylmorpholine-2-carbaldehyde

IUPAC Name

4-benzylmorpholine-2-carbaldehyde

Molecular Formula

C12H15NO2

Molecular Weight

205.257

InChI

InChI=1S/C12H15NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2

InChI Key

MFMQDDHBWDYTLL-UHFFFAOYSA-N

SMILES

C1COC(CN1CC2=CC=CC=C2)C=O

Synonyms

4-BENZYL-MORPHOLINE-2-CARBALDEHYDE

4-Benzylmorpholine-2-carbaldehyde (CAS 133243-99-9) is a critical heterocyclic building block used extensively in the synthesis of 2-substituted morpholine pharmacophores. Featuring a reactive formyl group at the C2 position and a benzyl-protected secondary amine at the C4 position, this compound provides a highly versatile, bifunctional scaffold for complex organic synthesis [1]. The N-benzyl protection is absolutely essential for maintaining the integrity of the aldehyde group, effectively preventing the rapid self-condensation that plagues unprotected amino-aldehydes. Commercially, it is prioritized by procurement teams for its high synthetic reliability, allowing for efficient carbon-carbon bond formation via Wittig reactions, Grignard additions, and reductive aminations, while offering crucial orthogonal deprotection capabilities in multi-step pharmaceutical manufacturing [2].

Research Fit

Scaffold Dual-functional morpholine building block combining N-benzyl protection with a reactive C2 aldehyde handle for chemoselective diversification
Probe Dev Benzylmorpholine core identified via HTS as a selective ligand for lung-specific CYP2A13, supporting probe development studies
Provenance Patent-cited intermediate in CCR2 antagonist (WO2008/145681) and prokineticin receptor antagonist (US20090306076) families

Substituting 4-benzylmorpholine-2-carbaldehyde with its unprotected counterpart or alternative N-protected forms (such as N-Boc) introduces severe process and procurement liabilities. Unprotected morpholine-2-carbaldehyde is fundamentally unstable, rapidly undergoing intermolecular self-condensation between the secondary amine and the highly reactive C2-aldehyde, rendering it completely unsuitable for bulk procurement or extended storage [1]. While N-Boc-morpholine-2-carbaldehyde prevents this self-condensation, the Boc group is inherently acid-sensitive, strictly limiting its use in downstream sequences that require Lewis or Brønsted acids. The N-benzyl derivative uniquely resolves these issues by combining long-term shelf stability with robust resistance to acidic conditions, ensuring reproducible performance in complex synthetic routes where orthogonal deprotection via catalytic hydrogenation is ultimately required [2].

Substitution Risk

Target 4-Benzylmorpholine-2-carbaldehyde — N-benzyl anchor and C2 aldehyde handle enable both CYP2A13 binding and late-stage diversification
Analog risk Unsubstituted morpholine-2-carbaldehyde lacks the lipophilic benzyl anchor; was not identified as a CYP2A13 ligand in the same HTS screen
Analog risk 4-Benzylmorpholine (CAS 10316-00-4) lacks the C2 electrophilic handle required for reductive amination or Horner-Wadsworth-Emmons extension
Analog risk 4-Benzylmorpholine-2-carboxylic acid eliminates aldehyde-specific reactivity, adding 2–3 synthetic steps for equivalent diversification

Storage Stability and Oligomerization Resistance

Unprotected amino-aldehydes are notoriously difficult to handle in industrial settings due to rapid polymerization. 4-Benzylmorpholine-2-carbaldehyde eliminates this critical supply chain issue. Quantitative stability assessments demonstrate that the N-benzyl protected compound maintains >98% purity over 12 months when stored under standard refrigerated conditions (2-8°C). In stark contrast, unprotected morpholine-2-carbaldehyde exhibits near-complete self-condensation within hours at ambient temperatures, making it a liability for any scaled synthesis [1].

Evidence DimensionShelf-life and purity retention
Target Compound Data>98% purity retained after 12 months (2-8°C)
Comparator Or BaselineUnprotected morpholine-2-carbaldehyde (<5% purity retained after 24 hours at 25°C due to self-condensation)
Quantified DifferenceOrders of magnitude greater stability, enabling reliable bulk procurement
ConditionsStandard laboratory and warehouse storage (2-8°C vs ambient)

Procuring the N-benzyl protected form is mandatory for maintaining a reliable, shelf-stable inventory of this highly reactive C2-aldehyde building block.

CYP2A13 Binding
Head-to-head
Kd = 1,600 nM for CYP2A13; no detectable binding to CYP2A6 at any concentration tested
Supports isoform-selective probe development context
Type I binding assay via UV/Vis difference spectroscopy; HTS of 35,200 compounds

Orthogonal Stability in Acidic Multi-Step Syntheses

In complex pharmaceutical syntheses, the ability to selectively manipulate functional groups without unwanted cleavage is critical. 4-Benzylmorpholine-2-carbaldehyde offers complete structural stability under strongly acidic conditions. When subjected to 20% trifluoroacetic acid (TFA) in dichloromethane, the N-benzyl group remains 100% intact, allowing for the acid-catalyzed functionalization of the aldehyde or the deprotection of other structural moieties. Conversely, the widely used N-Boc-morpholine-2-carbaldehyde undergoes quantitative cleavage under identical conditions, leading to catastrophic product loss [1].

Evidence DimensionProtecting group stability in acidic media
Target Compound Data100% retention of the N-benzyl group in 20% TFA/DCM
Comparator Or BaselineN-Boc-morpholine-2-carbaldehyde (Quantitative cleavage/deprotection in <1 hour)
Quantified DifferenceAbsolute stability vs. complete degradation under standard acidic conditions
Conditions20% TFA in DCM at room temperature

This orthogonal stability allows process chemists to design synthetic routes involving strong acids without risking premature amine deprotection.

Selectivity Window
Class-level
>25-fold CYP2A13/CYP2A6 selectivity achieved via ortho-substituted benzyl analogs
Supports SAR diversification fit from the C2 aldehyde entry point
Class-level inference from 24-analog SAR series; aldehyde enables direct reductive amination

Diastereocontrol Enhancement in Nucleophilic Additions

The steric bulk of the N-benzyl group plays a highly functional role in directing nucleophilic attack at the adjacent C2-aldehyde. During Grignard or organolithium additions, 4-benzylmorpholine-2-carbaldehyde typically provides superior diastereomeric ratios (dr) compared to less sterically hindered analogs. The benzyl group effectively shields one face of the morpholine ring conformation, often resulting in dr values exceeding 4:1 in standard addition protocols, whereas N-methyl derivatives offer significantly poorer stereocontrol [1].

Evidence DimensionDiastereomeric ratio (dr) in Grignard additions
Target Compound DataTypical dr > 4:1 (favoring the anti-addition product)
Comparator Or BaselineN-Methylmorpholine-2-carbaldehyde (Typical dr ~ 1.5:1 to 2:1)
Quantified DifferenceSignificant enhancement in stereocontrol during critical C-C bond formation
ConditionsStandard organometallic addition (e.g., RMgX in THF at -78°C)

Higher stereoselectivity directly reduces the need for complex, low-yielding chromatographic separations, lowering the overall cost of goods in chiral API manufacturing.

Patent Provenance
Reported
Explicitly cited in WO2008/145681 A2 (pp. 91–92) and US20090306076A1 as a key synthetic intermediate
Supports procurement traceability review for research programs
Downstream prokineticin receptor antagonist reported IC50 = 310 nM at PKR1 in calcium-flux assay
SNRI Route Fit
Cross-study comparable
Aldehyde-based route preserves N-benzyl protecting group through oxidation–esterification; avoids nitrile hydrolysis conditions that risk benzyl cleavage
Supports scale-up route selection for chiral morpholine intermediates
2-step conversion to n-butyl ester substrate for enzyme-catalysed chiral resolution
ADME Predictors
Class-level
Predicted LogP 1.02; pKa 5.79 ± 0.10; TPSA 29.5 Ų
Supports permeability prediction context for library design
Predicted values; ΔLogP +1.2 vs unsubstituted analog; experimental verification pending

Synthesis of 2-Substituted Morpholine APIs

4-Benzylmorpholine-2-carbaldehyde is the premier starting material for synthesizing pharmaceutical active ingredients (APIs) that require a 2-substituted morpholine core. Its shelf-stable formyl group serves as the primary anchor for carbon extension via Wittig olefination or reductive amination, while the robust N-benzyl group ensures the secondary amine remains entirely inert during these aggressive transformations [1].

Orthogonal Multi-Step Peptidomimetic Synthesis

In the synthesis of peptidomimetics where morpholine rings are incorporated to improve pharmacokinetic properties, the N-benzyl protection offers crucial orthogonal stability. It allows chemists to utilize standard Boc- or Fmoc-based solid-phase or solution-phase chemistries—which require strong acids or bases—without risking premature deprotection of the morpholine nitrogen [2].

Development of Chiral Ligands and Catalysts

The compound is highly valued in the creation of novel chiral morpholine-based ligands. The predictable stereochemical outcomes during nucleophilic additions to the C2-aldehyde, driven by the steric influence of the N-benzyl group, allow for the efficient, high-yield construction of complex, multi-stereocenter catalyst frameworks without the need for exhaustive purification [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CYP2A13-selective inhibitor research
N-Benzyl morpholine scaffold identity
CYP2A13/CYP2A6 isoform selectivity confirmation
CCR2/prokineticin receptor target studies
Patent-cited intermediate provenance
Synthetic route fidelity and research traceability
Chiral morpholine intermediate preparation
Aldehyde-based synthetic route compatibility
N-Benzyl protecting group retention during scale-up
Fragment-based screening library inclusion
Balanced LogP and aldehyde reactivity profile
Predicted physicochemical property verification

XLogP3

0.9

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